tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
Overview
Description
tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate: is a synthetic organic compound with the molecular formula C14H21N3O4 and a molecular weight of 295.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone, followed by the addition of hydroxylamine . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or other transition metals .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, including amines and thiols.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions, including cross-coupling and cycloaddition reactions .
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it may modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-hydroxycarbamate: Similar in structure but lacks the methoxyphenyl group.
tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl group instead of the methoxyphenyl group.
tert-butyl carbamate: A simpler compound without the hydroxycarbamimidoyl and methoxyphenyl groups.
Uniqueness
tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-hydroxyimino-1-(4-methoxyphenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-5-7-10(20-4)8-6-9/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJXSHGHHMOHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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